Pyrrolidine-3-thiol: A Technical Guide for Advanced Chemical Research
Pyrrolidine-3-thiol: A Technical Guide for Advanced Chemical Research
Abstract
Pyrrolidine-3-thiol and its stereoisomers represent a class of pivotal heterocyclic building blocks in modern medicinal chemistry and drug development. The unique conformational properties of the five-membered pyrrolidine ring, combined with the nucleophilic and metal-binding capabilities of the thiol group at the C-3 position, make this scaffold highly valuable for creating novel molecular architectures with significant biological activity. This technical guide provides an in-depth overview of Pyrrolidine-3-thiol, focusing on its crucial identifiers, physicochemical properties, synthesis strategies, and applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate its effective use in the laboratory.
Core Identifiers and Chemical Identity
Precise identification of chemical reagents is fundamental to experimental reproducibility and safety. Pyrrolidine-3-thiol is commonly available as a hydrochloride salt to improve stability and handling, and it is crucial to distinguish between its racemic and enantiomerically pure forms. The following table summarizes the key identifiers for these compounds.
| Identifier | (S)-Pyrrolidine-3-thiol hydrochloride | (R)-Pyrrolidine-3-thiol hydrochloride | Pyrrolidine-3-thiol hydrochloride (racemic/unspecified) |
| CAS Number | 101394-37-0[1] | 101394-44-9 | 1638765-24-8[2] |
| IUPAC Name | (3S)-pyrrolidine-3-thiol; hydrochloride | (3R)-pyrrolidine-3-thiol; hydrochloride | pyrrolidine-3-thiol; hydrochloride |
| Synonyms | (S)-3-Mercaptopyrrolidine hydrochloride | (R)-3-Mercaptopyrrolidine hydrochloride | 3-Mercaptopyrrolidine HCl |
| Molecular Formula | C₄H₁₀ClNS[1] | C₄H₁₀ClNS | C₄H₁₀ClNS[2] |
| Molecular Weight | 139.65 g/mol [1] | 139.65 g/mol | 139.65 g/mol [2] |
| InChI Key | BOKKMODFTCFDDY-WCCKRBBISA-N | BOKKMODFTCFDDY-PGMHMLKASA-N | BOKKMODFTCFDDY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)S.Cl | C1C(CN1)S.Cl | C1C(CN1)S.Cl |
Physicochemical and Handling Data
The utility of a chemical building block is intrinsically linked to its physical properties and stability. The hydrochloride salt form of Pyrrolidine-3-thiol is a solid material, which simplifies weighing and handling compared to the potentially volatile and air-sensitive free base.
| Property | Data | Source(s) |
| Purity | ≥95-98% | [1] |
| Appearance | Solid | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Solubility | Soluble in water and polar organic solvents | General chemical principles |
Synthesis Strategies and Causality
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. The preparation of chiral Pyrrolidine-3-thiol often begins with readily available, enantiomerically pure precursors from the "chiral pool," such as amino acids. A common strategy involves the functionalization of L-proline or a related derivative.
The rationale for starting with a chiral precursor like L-proline is economic and efficient; it avoids the need for costly chiral resolution or asymmetric synthesis steps later in the sequence. The key challenge is to transpose the stereochemistry and functionality from the C-2 position (in proline) to the C-3 position.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of (S)-Pyrrolidine-3-thiol.
This multi-step process typically involves:
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N-Protection: The secondary amine of the starting material is protected (e.g., with a Boc group) to prevent it from acting as a nucleophile in subsequent steps.[1]
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Functional Group Manipulation: The existing functional groups are chemically modified to introduce a hydroxyl group at the C-3 position.
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Activation: The C-3 hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). This step is critical as it prepares the molecule for nucleophilic substitution.
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Nucleophilic Substitution: The activated C-3 position is treated with a sulfur nucleophile, such as potassium thioacetate. This reaction proceeds via an Sₙ2 mechanism, which, if applicable to the specific route, can result in an inversion of stereochemistry at that center.
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Deprotection: The protecting groups on the nitrogen and sulfur atoms are removed to yield the final Pyrrolidine-3-thiol, which is often isolated as its hydrochloride salt.
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4][5] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective binding to biological targets.[3]
Pyrrolidine-3-thiol serves as a versatile building block for several reasons:
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Nucleophilic Amine: The secondary amine of the pyrrolidine ring is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions to build more complex molecules.[6][7] This is a common strategy for attaching the pyrrolidine core to other pharmacophores.[8]
-
Nucleophilic Thiol: The thiol group is also an excellent nucleophile and can be used in various conjugation chemistries, such as Michael additions or reactions with alkyl halides.
-
Metal Chelation: Thiols are known to coordinate with metal ions. This property can be exploited in the design of metalloenzyme inhibitors or agents that interact with biological systems where metal ions play a key role.
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Hydrogen Bonding: Both the amine and thiol groups can act as hydrogen bond donors and acceptors, contributing to the binding affinity of a drug candidate with its protein target.
The pyrrolidine scaffold is a key component in a wide range of therapeutic agents, including antiviral (e.g., Telaprevir), anti-inflammatory, and anticancer drugs.[4][5] The introduction of a thiol group at the C-3 position provides a unique chemical handle for further derivatization, enabling the synthesis of novel compound libraries for screening and lead optimization.
Caption: Reaction pathways for Pyrrolidine-3-thiol in drug discovery.
Safety and Handling
It is imperative to treat Pyrrolidine-3-thiol hydrochloride with a high degree of caution.
Hazard Classifications (Inferred)
-
Skin Corrosion/Irritation: Likely to be corrosive or irritating.
-
Eye Damage/Irritation: Likely to cause serious eye damage.
-
Acute Toxicity: May be harmful if swallowed or inhaled.
Recommended Handling Protocol
This protocol is a self-validating system designed to minimize exposure.
-
Engineering Controls: All handling of solid Pyrrolidine-3-thiol hydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling the neat material.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Weighing and Dispensing:
-
Dispense the solid in the fume hood.
-
Use anti-static weighing paper or a dedicated spatula.
-
Clean any spills immediately with an appropriate absorbent material.
-
-
In Case of Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.
Representative Experimental Protocol: N-Alkylation
The N-alkylation of the pyrrolidine ring is a cornerstone reaction in leveraging this scaffold. The following is a generalized, yet robust, protocol for this transformation.
Objective: To synthesize an N-alkylated pyrrolidine-3-thiol derivative.
Materials:
-
(S)-Pyrrolidine-3-thiol hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (S)-Pyrrolidine-3-thiol hydrochloride (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 5-10 minutes. An inert atmosphere is crucial to prevent oxidation of the thiol group.
-
Solvent and Base Addition: Add anhydrous DMF via syringe. The solvent choice is key; a polar aprotic solvent like DMF effectively dissolves the reagents and facilitates the Sₙ2 reaction. Add the base (2.5-3.0 eq). A base is required to neutralize the hydrochloride salt and deprotonate the secondary amine, activating it as a nucleophile.
-
Reagent Addition: Cool the stirring suspension in an ice bath (0°C). Add the alkyl halide (1.1 eq) dropwise via syringe. The exothermic nature of the reaction necessitates initial cooling to maintain control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure completion.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Conclusion
Pyrrolidine-3-thiol is a high-value chemical tool for scientists in drug discovery and organic synthesis. Its bifunctional nature, inherent stereochemistry, and the privileged structure of the pyrrolidine core provide a robust platform for the development of novel therapeutic agents. A thorough understanding of its identifiers, synthetic origins, and handling requirements is essential for its safe and effective application in the laboratory. This guide provides the foundational knowledge and practical insights necessary to harness the full potential of this versatile building block.
References
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ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
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Journal of Heterocyclic Chemistry. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link]
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